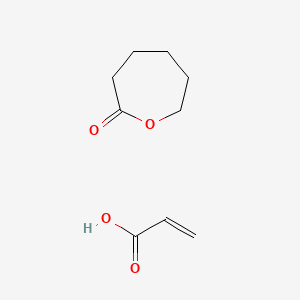

Caprolactone acrylate

Cat. No. B562259

Key on ui cas rn:

110489-05-9

M. Wt: 186.207

InChI Key: RZFODFPMOHAYIR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04555449

Procedure details

A 2000 ml glass reaction flask was equipped with a stirrer, thermometer and condenser, Dean-Stock trap air inlet and heating mantle and used as the reaction vessel. 300 grams of a trihydroxyfunctional polycaprolactone polyol with an average hydroxyl number of 310 and an average molecular weight of 540 (TONE-0305 obtained from Union Carbide Corporation), 88.4 g. of glacial acrylic acid, 150 ml. of benzene, 5 ml. of concentrated sulfuric acid and 5 g. of hydroquinone were added to the reaction flask at room temperature. The contents of the flask were then heated to about 85° C. over a period of one hour and maintained at reflux at atmospheric pressure until no further water was produced (about 4.5 hours). During the reaction, air was continually bubbled through the reaction. The reaction mixture was cooled to about 60° C. in a separatory funnel and about 50 ml of benzene added. Then, about 200 g of a 15 percent aqueous sodium hydroxide solution was dripped through the separatory funnel. A second aliquot of 200 g of a 15 percent aqueous sodium hydroxide solution was added and then the contents shaken. Excess acid and hydroquinone inhibitor were washed out by shaking the solution three times with 50 g of a 15 percent aqueous sodium hydroxide solution. After the contents settled, 10 g of magnesium sulfate was added while stirring to remove any remaining water, then the contents filtered to remove the magnesium sulfate. 100 parts per million of methylethyl hydroquinone based on the final product was added and the contents were then stripped of solvent. A 60 to 70% yield was obtained. The product had a viscosity of 250 centipoise.

[Compound]

Name

glass

Quantity

2000 mL

Type

reactant

Reaction Step One

[Compound]

Name

polycaprolactone polyol

Quantity

300 g

Type

reactant

Reaction Step Two

[Compound]

Name

hydroxyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

310

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].C1C=CC=CC=1.S(=O)(=O)(O)[OH:13].[C:17]1([CH:24]=[CH:23][C:21]([OH:22])=[CH:20][CH:19]=1)O>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:21]1(=[O:22])[O:13][CH2:20][CH2:19][CH2:17][CH2:24][CH2:23]1 |f:5.6|

|

Inputs

Step One

[Compound]

|

Name

|

glass

|

|

Quantity

|

2000 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

polycaprolactone polyol

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

hydroxyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

310

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the contents shaken

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and condenser, Dean-Stock trap air inlet and heating mantle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was produced (about 4.5 hours)

|

|

Duration

|

4.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction, air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was continually bubbled through the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to about 60° C. in a separatory funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

about 50 ml of benzene added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A second aliquot of 200 g of a 15 percent aqueous sodium hydroxide solution was added

|

WASH

|

Type

|

WASH

|

|

Details

|

Excess acid and hydroquinone inhibitor were washed out

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by shaking the solution three times with 50 g of a 15 percent aqueous sodium hydroxide solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

10 g of magnesium sulfate was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any remaining water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the contents filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the magnesium sulfate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 60 to 70% yield was obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)(=O)O.C1(CCCCCO1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |